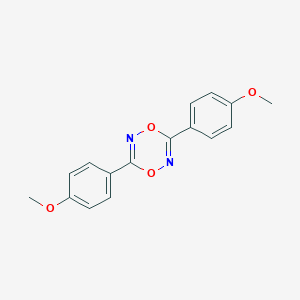
3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine: is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two methoxyphenyl groups attached to a dioxadiazine ring, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the dioxadiazine ring. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the dioxadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine is used as a building block for synthesizing more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
- 3,6-Bis(4-methoxyphenyl)-9H-carbazole
- Bis[di(4-methoxyphenyl)amino]carbazole-capped indacenodithiophenes
- 3,6-bis(diphenylaminyl)carbazole
Comparison: Compared to these similar compounds, 3,6-Bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine exhibits unique properties due to the presence of the dioxadiazine ring. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications that other compounds may not fulfill.
Propiedades
Número CAS |
54697-03-9 |
|---|---|
Fórmula molecular |
C16H14N2O4 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
3,6-bis(4-methoxyphenyl)-1,4,2,5-dioxadiazine |
InChI |
InChI=1S/C16H14N2O4/c1-19-13-7-3-11(4-8-13)15-17-22-16(18-21-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 |
Clave InChI |
FJEUPOSVNDEDPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=NO2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















